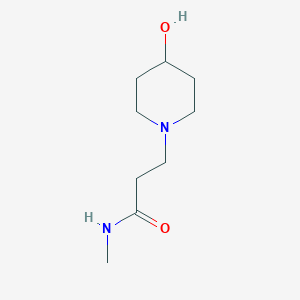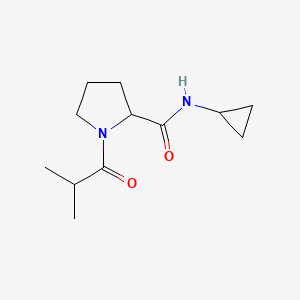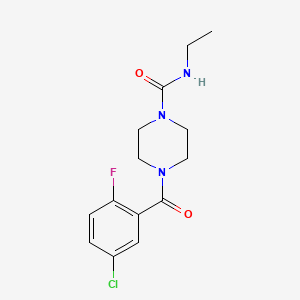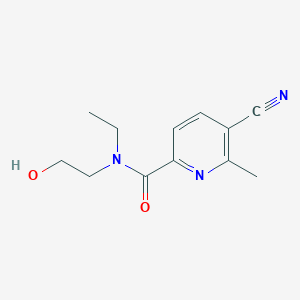
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, ranging from organic synthesis to biochemical research.
科学的研究の応用
HMPA has found applications in various fields of scientific research, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, HMPA is used as a polar aprotic solvent, which can dissolve a wide range of polar and non-polar compounds. It has been used as a solvent in reactions such as Grignard reactions, aldol reactions, and Friedel-Crafts reactions.
In biochemical research, HMPA has been used as a protein denaturant and a solubilizing agent for membrane proteins. It has been shown to enhance the solubility of hydrophobic proteins and peptides, making them more accessible for biochemical studies. HMPA has also been used as a cryoprotectant for biological samples, allowing them to be stored at low temperatures without damage.
作用機序
The mechanism of action of HMPA is not well understood, but it is believed to act as a hydrogen bond acceptor. It can form hydrogen bonds with polar molecules, such as water, and stabilize the resulting solvation shells. This property makes HMPA an effective solvent for polar compounds and a denaturant for proteins.
Biochemical and Physiological Effects:
HMPA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMPA can induce protein denaturation and aggregation, leading to loss of protein function. It has also been shown to disrupt lipid bilayers, leading to membrane destabilization and cell death.
実験室実験の利点と制限
One of the main advantages of using HMPA in lab experiments is its ability to dissolve a wide range of polar and non-polar compounds. It is also a relatively inexpensive solvent that is readily available. However, HMPA has some limitations, including its toxicity and potential for protein denaturation. It should be used with caution in experiments involving proteins and biological samples.
将来の方向性
There are several future directions for research involving HMPA. One area of interest is its potential as a cryoprotectant for biological samples. Further studies are needed to determine the optimal conditions for using HMPA as a cryoprotectant and to assess its effectiveness in preserving biological samples.
Another area of interest is the use of HMPA in drug discovery. It has been shown to enhance the solubility of hydrophobic compounds, making them more accessible for drug screening assays. Further studies are needed to determine the optimal conditions for using HMPA in drug discovery and to assess its effectiveness in identifying new drug candidates.
Conclusion:
In conclusion, HMPA is a versatile compound that has found applications in various fields of scientific research. Its ability to dissolve a wide range of polar and non-polar compounds makes it a valuable solvent in organic synthesis, while its ability to denature proteins makes it a useful tool in biochemical research. However, its potential for toxicity and protein denaturation should be taken into consideration when using it in lab experiments. Further research is needed to explore its potential as a cryoprotectant and in drug discovery.
合成法
HMPA can be synthesized by reacting 4-hydroxypiperidine with N-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure HMPA.
特性
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(13)4-7-11-5-2-8(12)3-6-11/h8,12H,2-7H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSNJQTSNUWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)


![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)

![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)



![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)